molecular formula C16H20FN5O B6530495 N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide CAS No. 946200-25-5

N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide

Cat. No.: B6530495
CAS No.: 946200-25-5
M. Wt: 317.36 g/mol
InChI Key: XICKYNNKLDIKLV-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be attached through electrophilic aromatic substitution or cross-coupling reactions.

    Final acylation step: The acetamide linkage is formed through acylation reactions, often using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or receptor interactions.

    Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The molecular targets might include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved could be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide
  • N-(3-bromophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide
  • N-(3-methylphenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide

Uniqueness

The presence of the fluorine atom in the fluorophenyl group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes N-(3-fluorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide unique compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-20-6-5-18-16(20)22-9-7-21(8-10-22)12-15(23)19-14-4-2-3-13(17)11-14/h2-6,11H,7-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICKYNNKLDIKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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